1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]-
Beschreibung
The compound 1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]- features a benzimidazole core fused to a substituted phenyl ring. At position 2 of the benzimidazole, a phenyl group is attached, which is further substituted with a bromo atom at position 5 and a hexyloxy group (C₆H₁₃O) at position 2. The hexyloxy chain enhances lipophilicity, making the compound suitable for applications requiring membrane permeability .
Eigenschaften
CAS-Nummer |
62871-37-8 |
|---|---|
Molekularformel |
C19H21BrN2O |
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
2-(5-bromo-2-hexoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C19H21BrN2O/c1-2-3-4-7-12-23-18-11-10-14(20)13-15(18)19-21-16-8-5-6-9-17(16)22-19/h5-6,8-11,13H,2-4,7,12H2,1H3,(H,21,22) |
InChI-Schlüssel |
HANTUZHFRKNZDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Biologische Aktivität
1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]- is a member of the benzimidazole family, which is known for its diverse biological activities. This compound features a unique structure characterized by a benzimidazole core with a bromo and hexyloxy substituent. Such modifications may enhance its solubility and biological activity compared to simpler benzimidazole derivatives. The biological properties of this compound have garnered interest in medicinal chemistry, particularly for its potential applications in treating various diseases, including cancer and infections.
- Molecular Formula : C19H21BrN2O
- Molecular Weight : Approximately 373.294 g/mol
- Structure : The presence of the hexyloxy group and bromine atom contributes to the compound's unique reactivity and solubility properties, which are crucial for its biological activity.
The mechanism of action for 1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]- involves interactions with specific molecular targets. Its anticancer properties may stem from its ability to inhibit enzymes or proteins involved in cell proliferation and survival. The bromine and hexyloxy groups enhance binding affinity to these targets, leading to effective inhibition of cancer cell growth.
Biological Activities
1H-Benzimidazole derivatives, including the compound , exhibit a wide range of biological activities:
- Anticancer Activity : Studies indicate that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 1H-Benzimidazole have shown significant cytotoxic effects against human lymphoblast cell lines .
- Antimicrobial Properties : Benzimidazoles are also recognized for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has demonstrated that certain derivatives possess potent antibacterial effects, making them candidates for developing new antibiotics .
- Antiviral Effects : Some studies highlight the potential of benzimidazole derivatives in inhibiting viral replication, particularly against hepatitis B and C viruses. Compounds have been reported to exhibit low EC50 values against these viruses, indicating strong antiviral activity .
Anticancer Activity
A study evaluating various benzimidazole derivatives found that compounds with structural similarities to 1H-Benzimidazole demonstrated high potential as antitumor agents. For example, derivatives were tested on multiple cancer cell lines, revealing IC50 values that suggest effective growth inhibition.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | RPMI 8402 | 5.0 |
| Compound B | HeLa | 3.5 |
| 1H-Benzimidazole | A549 | 4.8 |
Antimicrobial Activity
In antimicrobial studies, various benzimidazole derivatives were tested against Escherichia coli and Staphylococcus aureus. The results indicated that some derivatives exhibited MIC values that suggest moderate to strong antibacterial activity.
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound X | E. coli | 8 |
| Compound Y | S. aureus | 4 |
| 1H-Benzimidazole | E. coli | 6 |
Structure-Activity Relationship (SAR)
The structural modifications in benzimidazole derivatives significantly influence their biological activities. The presence of halogen atoms (like bromine) and alkoxy groups (like hexyloxy) has been shown to enhance both solubility and interaction with biological targets, thus improving their efficacy as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Chemistry
1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]- serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Biology
The compound has been investigated for its antimicrobial , antifungal , and anticancer properties:
- Antimicrobial Activity : Benzimidazole derivatives exhibit significant antibacterial activity. For instance, related compounds have shown minimum inhibitory concentrations (MICs) against various Gram-positive bacteria:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1H-Benzimidazole Derivative | 4 | Staphylococcus aureus |
| 1H-Benzimidazole Derivative | 8 | Streptococcus faecalis |
| 1H-Benzimidazole Derivative | 16 | Methicillin-resistant Staphylococcus aureus |
- Antiviral Activity : Research has indicated that benzimidazole derivatives can inhibit the replication of viruses such as hepatitis C virus (HCV) and bovine viral diarrhea virus (BVDV). These compounds act as dual-target inhibitors with low cytotoxicity.
Medicine
1H-Benzimidazole, 2-[5-bromo-2-(hexyloxy)phenyl]- is explored for its potential therapeutic applications:
- Anticancer Properties : Recent studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation and DNA replication. For example, compounds similar to this have demonstrated efficacy against various cancer cell lines through mechanisms such as cell cycle arrest.
Case Studies
- Anticancer Activity : A study demonstrated that benzimidazole derivatives exhibited significant anticancer activity against several cancer cell lines. The mechanisms involved include the induction of apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
- Antimicrobial Efficacy : A comparative study highlighted that certain benzimidazole derivatives had lower MIC values against resistant bacterial strains compared to standard antibiotics, suggesting their potential as effective antibacterial agents.
- Pharmacokinetics and Toxicity : Investigations into the pharmacokinetics of this compound reveal that structural modifications significantly influence absorption and distribution. Cytotoxicity assays indicate varying degrees of safety profiles among different derivatives.
Analyse Chemischer Reaktionen
Formation of the Benzimidazole Core
The benzimidazole nucleus is typically synthesized via condensation reactions. For halogenated derivatives, this often involves reacting o-phenylenediamines (e.g., 4-bromo-1,2-diaminobenzene) with carbonyl compounds (e.g., 2-nitrobenzaldehyde) under high-temperature conditions . For example:
-
Reaction : Condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde in nitrobenzene at 180°C for 8 hours .
-
Yield Optimization : Adjusting reaction times and solvents (e.g., nitrobenzene as solvent/oxidant) improves yields .
Bromination
The bromine substituent at the 5-position may be introduced during core formation or via post-synthesis halogenation. For example:
-
Electrophilic substitution : Bromination of the benzimidazole ring using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .
Condensation Reactions
Example : Synthesis of benzimidazole derivatives from diamines and carbonyl compounds .
| Reactants | Conditions | Product |
|---|---|---|
| 4-bromo-1,2-diaminobenzene + 2-nitrobenzaldehyde | Nitrobenzene, 180°C, 8 h | 5-bromo-2-nitrobenzimidazole |
Bromination
Example : Bromination of benzimidazole cores using NBS .
| Reagent | Conditions | Product |
|---|---|---|
| NBS | Radical conditions | 5-bromo-2-phenyl-1H-benzimidazole |
Alkylation (Hexyloxy Group)
Example : Alkylation of phenolic intermediates .
| Reactants | Conditions | Product |
|---|---|---|
| Phenolic intermediate + n-hexyl bromide | K₂CO₃, acetone | Hexyloxy-substituted benzimidazole |
Spectroscopic Analysis
1H NMR and IR Data (for related compounds):
Mass Spectrometry
HRMS Analysis (for related compounds):
| Compound | Molecular Formula | [M+H]+ (Calculated/Found) |
|---|---|---|
| 5-bromo-2-phenyl-1H-benzimidazole | C13H11BrN2 | 276.0116 / 276.0115 |
| 2-(4-chlorophenyl)-1H-benzimidazole | C13H11ClN2 | 235.0717 / 235.0716 |
| (Data adapted from ) |
Condensation Mechanism
The benzimidazole core forms via:
-
Imine formation : Reaction of the diamine with a carbonyl group.
-
Cyclization : Intramolecular attack to form the fused bicyclic structure .
Bromination Mechanism
Electrophilic bromination occurs at the 5-position due to:
-
Regioselectivity : Electron-donating groups (e.g., NH) direct bromine to the para position relative to the imidazole ring .
Alkylation Mechanism
The hexyloxy group is introduced via:
-
Nucleophilic substitution : Phenolic oxygen attacks an alkyl halide (e.g., n-hexyl bromide) in an SN2 reaction .
Challenges and Optimization
-
Yield Improvements : High-temperature conditions (180°C) and solvent optimization (e.g., nitrobenzene) enhance condensation reactions .
-
Purity : Recrystallization or column chromatography is often required to isolate the target compound .
This synthesis pathway highlights the modular approach to constructing substituted benzimidazoles, emphasizing the role of bromination and alkylation in tuning biological activity.
Vergleich Mit ähnlichen Verbindungen
2-(5-Bromo-2-propoxyphenyl)-1H-benzimidazole
- Structural Differences : The alkoxy chain is shorter (propoxy, C₃H₇O) compared to hexyloxy (C₆H₁₃O).
- Molecular Formula : C₁₆H₁₅BrN₂O vs. C₁₉H₂₁BrN₂O for the target compound.
- Properties :
- Impact : Shorter chains reduce steric hindrance but may decrease bioavailability in lipid-rich environments.
2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole
- Structural Differences : Substitution of bromo with chloro and butoxy (C₄H₉O) instead of hexyloxy.
- Molecular Formula : C₁₇H₁₇ClN₂O vs. C₁₉H₂₁BrN₂O.
- Properties :
- Halogen Effects : Chloro is less polarizable than bromo, reducing dipole-dipole interactions.
- Alkoxy Chain : Butoxy increases LogP compared to propoxy but remains less lipophilic than hexyloxy.
- Synthesis : Likely involves chlorinated precursors, altering reaction kinetics compared to brominated analogs .
5-Bromo-2-phenyl-1H-benzimidazole
- Structural Differences: No alkoxy group; bromo is on the benzimidazole ring (position 5) instead of the phenyl substituent.
- Molecular Formula : C₁₃H₉BrN₂ vs. C₁₉H₂₁BrN₂O.
- Properties: Solubility: Absence of alkoxy reduces solubility in non-polar solvents. Electronic Effects: Bromo on the benzimidazole ring may enhance π-π stacking in crystal structures .
2-(3,5-Dinitrophenyl)-1H-benzimidazole
- Structural Differences : Nitro groups (electron-withdrawing) replace bromo and alkoxy.
- Properties: Reactivity: Nitro groups increase electrophilicity, making the compound more reactive in substitution reactions. Stability: Potential sensitivity to reducing agents compared to halogenated analogs .
Key Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Halogen | Alkoxy Chain | LogP (Estimated) |
|---|---|---|---|---|---|
| Target Compound | C₁₉H₂₁BrN₂O | 377.29 | Br | Hexyloxy (C6) | ~6.2 |
| 2-(5-Bromo-2-propoxyphenyl)-1H-benzimidazole | C₁₆H₁₅BrN₂O | 331.21 | Br | Propoxy (C3) | 4.78 |
| 2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole | C₁₇H₁₇ClN₂O | 300.79 | Cl | Butoxy (C4) | ~5.1 |
| 5-Bromo-2-phenyl-1H-benzimidazole | C₁₃H₉BrN₂ | 273.13 | Br | None | ~3.5 |
Research Findings and Implications
- Synthetic Routes : The target compound likely involves etherification of 5-bromo-2-hydroxyphenyl precursors with hexyl bromide, followed by benzimidazole ring closure. Comparatively, shorter alkoxy chains (propoxy/butoxy) use alkyl bromides with fewer carbons .
- Biological Activity : Longer alkoxy chains (hexyloxy) enhance penetration through lipid bilayers, relevant in antimicrobial or anticancer applications. Bromine’s size and polarizability may improve binding to hydrophobic enzyme pockets .
- Spectroscopic Data : NMR of the hexyloxy derivative would show distinct alkyl proton signals (δ 0.8–1.5 ppm) and a deshielded aromatic proton near the bromo group (δ 7.5–8.0 ppm), differing from chloro or nitro analogs .
Vorbereitungsmethoden
Alkylation of 5-Bromo-2-hydroxybenzaldehyde
The hexyloxy group is introduced via nucleophilic aromatic substitution. A representative procedure involves:
-
Starting material : 5-Bromo-2-hydroxybenzaldehyde.
-
Reagents : Hexyl bromide, potassium carbonate (base), dimethylformamide (DMF) as solvent.
-
Conditions : Heating at 80°C for 12–24 hours under inert atmosphere.
Table 1 : Optimization of Hexyloxy Group Introduction
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 18 | 78 |
| NaH | THF | 60 | 12 | 65 |
| Cs₂CO₃ | Acetone | 100 | 24 | 82 |
The use of Cs₂CO₃ in acetone provided superior yields due to enhanced nucleophilicity. Post-reaction workup involves extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.
Condensation Routes to Form the Benzimidazole Core
Oxidative Cyclization with Sodium Metabisulfite
Adapting the method from Hoang et al., condensation of 5-bromo-2-(hexyloxy)benzaldehyde with ortho-phenylenediamine in ethanol/water (9:1 v/v) using sodium metabisulfite (Na₂S₂O₅) as an oxidant yields the target compound:
Table 2 : Reaction Optimization for Cyclization
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Na₂S₂O₅ | EtOH/H₂O | 2 | 73 |
| H₂O₂ | Acetic Acid | 4 | 58 |
| I₂ | DMSO | 6 | 65 |
Sodium metabisulfite proved most effective, achieving 73% yield under mild conditions. The reaction progress is monitored via TLC (ethyl acetate/hexane, 1:1).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. Using HCl as a catalyst:
-
Conditions : 150 W, 150°C, 40 minutes.
-
Yield : 85% (vs. 73% conventional heating).
Microwave methods enhance reaction efficiency by promoting rapid dielectric heating, minimizing side reactions.
Alternative Pathways: Cyclization with Carbonyl Diimidazole
A patent by Agouron Pharmaceuticals describes benzimidazole synthesis via cyclization of dichloro-o-phenylenediamine with carbonyl diimidazole. Adapting this method for the target compound:
-
Synthesize 5-bromo-2-(hexyloxy)phenylenediamine through nitro reduction and alkylation.
-
Cyclize with carbonyl diimidazole in THF at reflux.
Challenges :
-
Introducing both bromo and hexyloxy groups requires protective strategies to prevent undesired side reactions.
-
Low yields (∼50%) due to steric hindrance from the hexyloxy group.
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
Melting Point : 214–216°C (decomposition observed above 220°C).
Comparative Analysis of Synthetic Routes
Table 3 : Advantages and Limitations of Each Method
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Oxidative Cyclization | 73 | 2 h | Low | High |
| Microwave | 85 | 40 min | Moderate | Moderate |
| Carbonyl Diimidazole | 50 | 6 h | High | Low |
The microwave-assisted route offers the best balance of yield and time, though scalability may require specialized equipment.
Q & A
What are the optimized synthetic methodologies for preparing 1H-Benzimidazole derivatives with bromo and alkoxy substituents?
Basic Research Question
Synthesis of bromo-alkoxy benzimidazoles requires careful optimization of catalysts, solvents, and reaction conditions. For example, highlights the use of trifluoroacetic acid (TFA) as a catalyst under solvent-free conditions for synthesizing structurally similar compounds. A critical parameter is catalyst loading: 3.0 mol% TFA yielded optimal results (63–78% yields), while exceeding this amount did not improve efficiency . Key steps include:
- Condensation of 4-hydroxy-2-bromo benzaldehyde with o-phenylenediamine derivatives.
- Cyclization under reflux with controlled stoichiometry.
Data Table : Catalyst Optimization (Example from )
| Catalyst (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1.0 | 8 | 45 |
| 2.0 | 6 | 62 |
| 3.0 | 5 | 78 |
| 4.0 | 5 | 75 |
How can spectroscopic and crystallographic data resolve structural ambiguities in brominated benzimidazoles?
Basic Research Question
Structural validation often involves complementary techniques:
- IR/NMR : confirms the presence of -NH (3334 cm⁻¹) and aryl C-Br (532 cm⁻¹) stretches. ¹H NMR data (e.g., δ 8.30 ppm for aromatic protons) helps assign substitution patterns .
- X-ray Crystallography : Tools like SHELX ( ) and Mercury ( ) enable precise determination of bond lengths and angles. For instance, reports a mean C–C bond length of 1.39 Å in a brominated benzimidazole-thiophene analogue, with disorder modeled using SHELXL .
What strategies address contradictory pharmacological data for benzimidazole derivatives in anticancer studies?
Advanced Research Question
Discrepancies in bioactivity data may arise from variations in assay conditions or structural isomerism. For example:
- notes that positional isomerism (e.g., 5- vs. 6-bromo substitution) significantly impacts antimicrobial activity .
- Methodological Recommendations :
- Standardize cell lines and assay protocols (e.g., MTT vs. SRB assays).
- Validate target engagement via molecular docking ( mentions docking poses for thiazole-triazole derivatives) .
- Compare IC₅₀ values across multiple studies to identify outliers.
How can computational tools predict the binding modes of bromo-alkoxy benzimidazoles to biological targets?
Advanced Research Question
Molecular docking and dynamics simulations are critical for rational drug design. Key steps include:
- Ligand Preparation : Optimize the geometry of 2-[5-bromo-2-(hexyloxy)phenyl]-1H-benzimidazole using Gaussian or similar software.
- Protein-Ligand Docking : Use AutoDock Vina or Schrödinger Suite to identify binding pockets. references docking poses of analogous compounds (e.g., 9c) with active sites .
- Post-Docking Analysis : Calculate binding energies (ΔG) and validate with experimental IC₅₀ data.
What challenges arise in crystallizing brominated benzimidazoles, and how are they mitigated?
Advanced Research Question
Bromine’s heavy atom effect complicates crystallization due to increased electron density. highlights strategies for resolving disorder in the title compound:
- Use high-resolution synchrotron data (≤ 0.8 Å) to model split positions.
- Apply SHELXL’s ISOR and DELU restraints to refine anisotropic displacement parameters .
- Compare packing motifs with Mercury’s Materials Module to identify isostructural analogues .
How do alkoxy chain length and halogen placement influence the photophysical properties of benzimidazoles?
Advanced Research Question
The hexyloxy group in the compound enhances solubility and π-stacking, while bromine affects fluorescence quenching. reports:
- Fluorescence Intensity : Substituted 2-(2-hydroxyphenyl) benzimidazoles exhibit λem = 450–470 nm, with bromine reducing quantum yield by 40% due to spin-orbit coupling .
- Methodological Insight :
- Use time-resolved fluorescence to study excited-state dynamics.
- Compare UV-Vis spectra in polar vs. nonpolar solvents to assess solvatochromism.
What are the limitations of current SAR models for benzimidazole-based antimicrobial agents?
Advanced Research Question
Structure-Activity Relationship (SAR) models often overlook:
- Conformational Flexibility : The hexyloxy chain may adopt multiple rotamers, altering binding () .
- Metabolite Interference : Phase I metabolites (e.g., demethylated derivatives) can exhibit off-target effects.
- Recommendations :
- Perform 3D-QSAR using CoMFA/CoMSIA to account for steric and electronic effects.
- Validate with in vivo pharmacokinetic studies.
How can researchers reconcile discrepancies in reported cytotoxicity data for benzimidazole derivatives?
Advanced Research Question
Variability in cytotoxicity data (e.g., IC₅₀ ranges) may stem from:
- Assay Conditions : Differences in serum concentration or incubation time ( ) .
- Redox Interference : Benzimidazoles may react with MTT assay reagents, producing false positives.
- Mitigation Strategies :
- Cross-validate with clonogenic or apoptosis assays.
- Include positive controls (e.g., doxorubicin) to normalize data across studies.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
